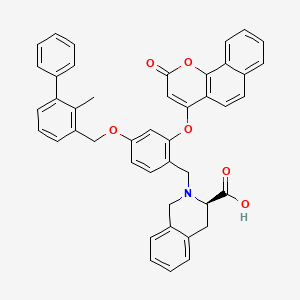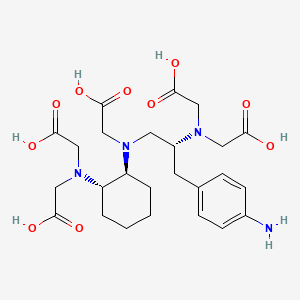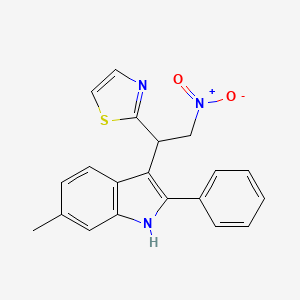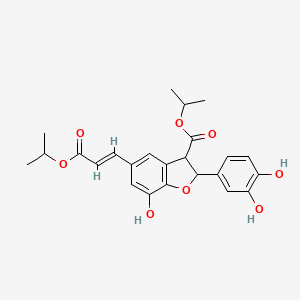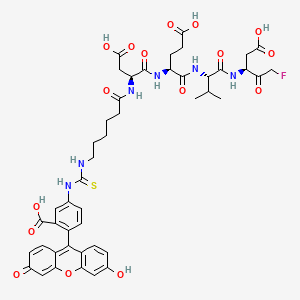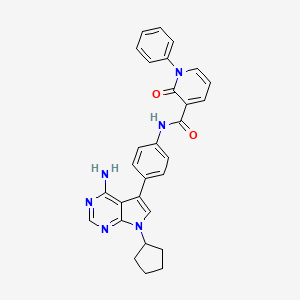
Axl-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-7 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM (Tyro3, AXL, and MER) family of receptor tyrosine kinases. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with poor prognosis in several cancers, making it a promising therapeutic target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-7 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Axl-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Axl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL in various chemical pathways and reactions.
Biology: Employed in cell-based assays to investigate the biological functions of AXL, such as cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with high AXL expression, such as triple-negative breast cancer and non-small cell lung cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting AXL .
Wirkmechanismus
Axl-IN-7 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary ligand for AXL is growth arrest-specific protein 6 (GAS6), which binds to AXL and induces dimerization and phosphorylation. By inhibiting AXL, this compound disrupts signaling pathways involved in cell survival, proliferation, migration, and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-7 is compared with other AXL inhibitors, such as:
Bemcentinib: Another AXL inhibitor with a different chemical structure and mechanism of action.
Sitravatinib: A multi-kinase inhibitor that targets AXL along with other kinases like MET and VEGFR.
Dubermatinib: A selective AXL inhibitor with distinct pharmacokinetic properties .
This compound is unique due to its high selectivity for AXL and its ability to inhibit AXL-mediated signaling pathways effectively. This selectivity reduces off-target effects and enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C29H26N6O2 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32) |
InChI-Schlüssel |
LDRLHMPTKXGEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





